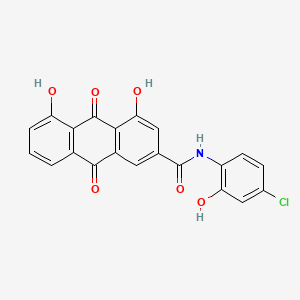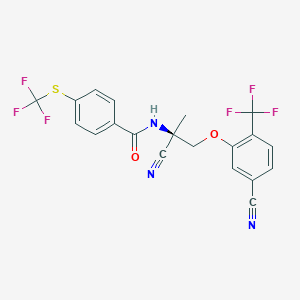
iPAF1C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
iPAF1C is a first-in-class, small-molecule inhibitor of the polymerase-associated factor 1 complex (PAF1C). This compound disrupts PAF1 chromatin occupancy and induces the global release of promoter-proximal paused RNA polymerase II into gene bodies . It has shown potential in enhancing the activity of diverse HIV-1 latency reversal agents .
Vorbereitungsmethoden
The preparation of iPAF1C involves a molecular docking-based compound screen in silico and global sequencing-based candidate evaluation in vivo . The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed. it is known that the compound has a molecular formula of C27H26BrFN4O and a molecular weight of 521.42 .
Analyse Chemischer Reaktionen
iPAF1C undergoes various chemical reactions, primarily focusing on its interaction with the polymerase-associated factor 1 complex. The compound binds specifically to CTR9 and disrupts the PAF1-CTR9 interaction . This disruption enhances HIV-1 latency reversal by inducing the global release of promoter-proximal paused RNA polymerase II into gene bodies . The major products formed from these reactions are not explicitly detailed in the available literature.
Wissenschaftliche Forschungsanwendungen
iPAF1C has significant scientific research applications, particularly in the field of HIV-1 latency reversal. It enhances the activity of diverse HIV-1 latency reversal agents both in cell line latency models and in primary cells from persons living with HIV-1 . The compound’s ability to disrupt PAF1 chromatin occupancy and induce the global release of promoter-proximal paused RNA polymerase II makes it a valuable tool in studying gene expression regulation and viral latency .
Wirkmechanismus
The mechanism of action of iPAF1C involves its specific binding to CTR9, a component of the polymerase-associated factor 1 complex . This binding disrupts the PAF1-CTR9 interaction, leading to the release of promoter-proximal paused RNA polymerase II into gene bodies . This process mimics acute PAF1 subunit depletion and impairs RNA polymerase II pausing at heat shock-down-regulated genes . The molecular targets and pathways involved include the polymerase-associated factor 1 complex and RNA polymerase II .
Vergleich Mit ähnlichen Verbindungen
iPAF1C is unique in its specific inhibition of the polymerase-associated factor 1 complex. Similar compounds include other small-molecule inhibitors that target transcriptional regulators, but this compound stands out due to its first-in-class status and its specific mechanism of action . Other compounds that may have similar applications include inhibitors of other transcriptional regulators, but none have been shown to have the same specific effects on the polymerase-associated factor 1 complex .
Eigenschaften
Molekularformel |
C27H26BrFN4O |
|---|---|
Molekulargewicht |
521.4 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-1-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H26BrFN4O/c1-18-15-22(9-10-23(18)28)30-26(34)20-11-13-32(14-12-20)27-31-24-7-2-3-8-25(24)33(27)17-19-5-4-6-21(29)16-19/h2-10,15-16,20H,11-14,17H2,1H3,(H,30,34) |
InChI-Schlüssel |
ZQBFGPMVFJLIPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide](/img/structure/B12374795.png)
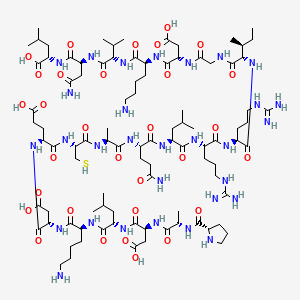
![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)

![(3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12374821.png)

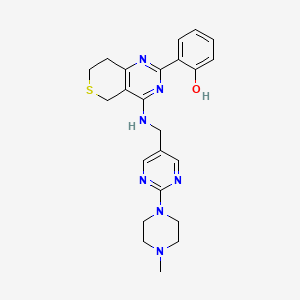
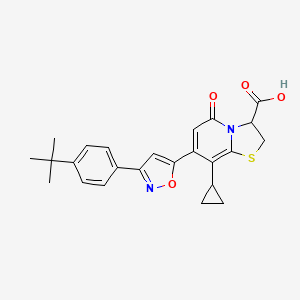
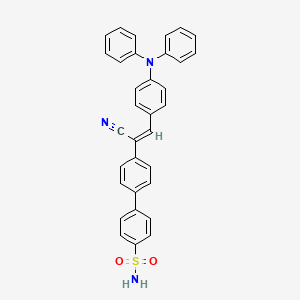
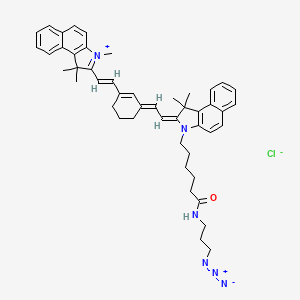
![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)
